2-Methyl-5-pentyloxolan-3-one
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Overview
Description
2-Methyl-5-pentyloxolan-3-one is an organic compound with the molecular formula C9H16O2 It belongs to the class of oxolanes, which are five-membered cyclic ethers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-pentyloxolan-3-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-methyl-1,5-pentanediol with an acid catalyst can lead to the formation of the desired oxolane ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-pentyloxolan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxolane ring into more saturated derivatives.
Substitution: The oxolane ring can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-Methyl-5-pentyloxolan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Methyl-5-pentyloxolan-3-one exerts its effects involves its interaction with specific molecular targets. The oxolane ring can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-pentyloxolan-2-one
- 2-Methyl-5-pentyloxolan-4-one
- 2-Methyl-5-pentyloxolan-5-one
Uniqueness
2-Methyl-5-pentyloxolan-3-one is unique due to its specific ring structure and the position of the methyl and pentyl groups. This configuration imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
71820-40-1 |
---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-methyl-5-pentyloxolan-3-one |
InChI |
InChI=1S/C10H18O2/c1-3-4-5-6-9-7-10(11)8(2)12-9/h8-9H,3-7H2,1-2H3 |
InChI Key |
XLPAUDSMYFHMHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CC(=O)C(O1)C |
Origin of Product |
United States |
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